PP2A Inhibition Potency and Selectivity Over PP1: Endothal-Disodium vs. Norcantharidin
Endothal-disodium demonstrates a potent and highly selective inhibition of protein phosphatase 2A (PP2A) compared to protein phosphatase 1 (PP1). In standardized in vitro assays, endothal-disodium inhibits PP2A with an IC50 of 90 nM, while its IC50 for PP1 is 5 µM, yielding a >55-fold selectivity for PP2A . In contrast, norcantharidin exhibits an IC50 of 3.0 µM for PP2A and 9.0 µM for PP1, indicating a 3-fold selectivity [1]. This 18-fold higher potency against PP2A and >18-fold greater selectivity for endothal-disodium is a critical differentiator in experimental systems where PP2A-specific modulation is required.
| Evidence Dimension | PP2A and PP1 inhibition potency and selectivity |
|---|---|
| Target Compound Data | PP2A IC50: 90 nM; PP1 IC50: 5 µM; Selectivity ratio: 55.6 |
| Comparator Or Baseline | Norcantharidin: PP2A IC50: 3.0 µM; PP1 IC50: 9.0 µM; Selectivity ratio: 3.0 |
| Quantified Difference | Endothal-disodium is 33-fold more potent against PP2A and exhibits 18.5-fold greater selectivity (55.6 vs. 3.0) |
| Conditions | In vitro enzymatic assays with recombinant PP2A and PP1 catalytic subunits |
Why This Matters
Procurement decisions for phosphatase research must prioritize compounds with defined isoform selectivity to minimize off-target effects; endothal-disodium provides a uniquely selective PP2A probe compared to the broader-acting norcantharidin.
- [1] Hart, M. E., et al. (2004). Heterocyclic substituted cantharidin and norcantharidin analogues—synthesis, protein phosphatase (1 and 2A) inhibition, and anti-cancer activity. Bioorganic & Medicinal Chemistry Letters, 14(8), 1969-1973. View Source
